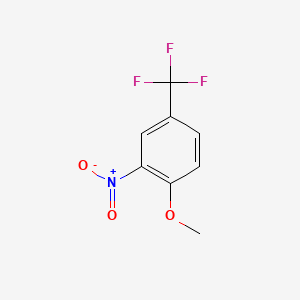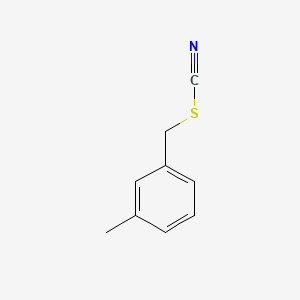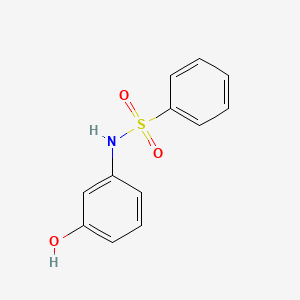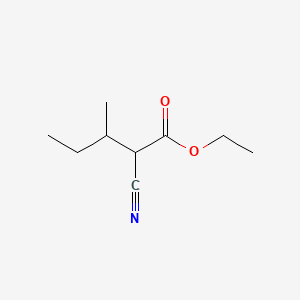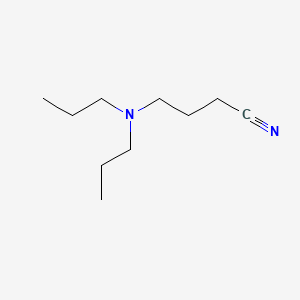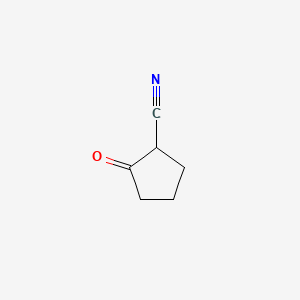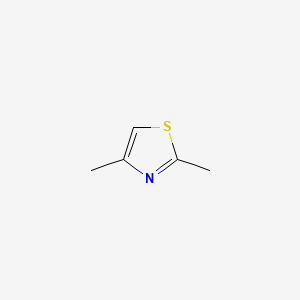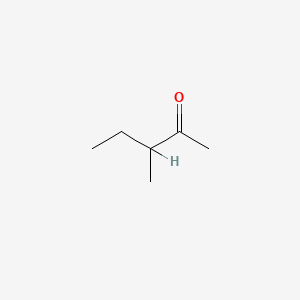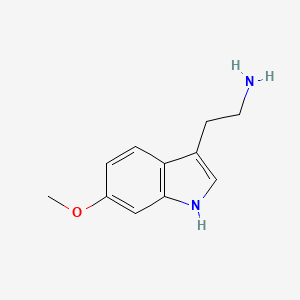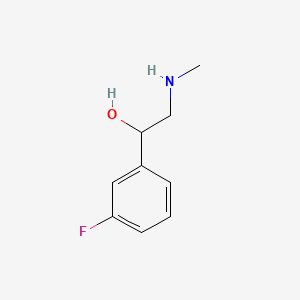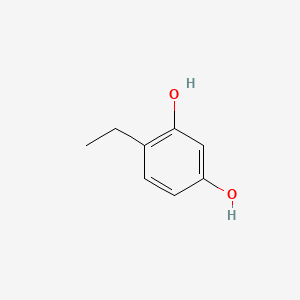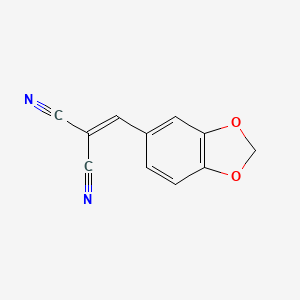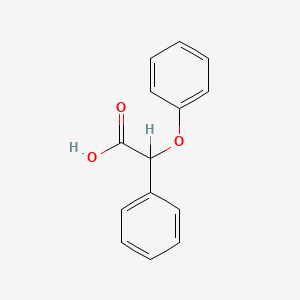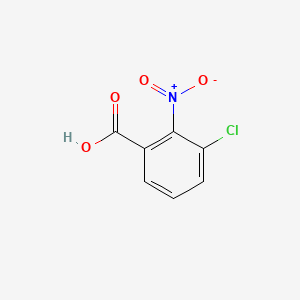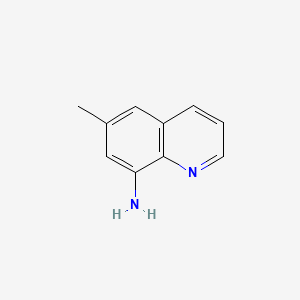
6-Methylquinolin-8-amine
Vue d'ensemble
Description
6-Methylquinolin-8-amine, also known as 6-MQA, is an organic compound with a molecular formula of C10H11N. It is an aromatic heterocyclic compound that is a derivative of quinoline and is used in a variety of scientific research applications. 6-MQA is a colorless solid that has been used in a variety of experiments to study the effects of aromatic heterocyclic compounds on biochemical and physiological processes.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
- Regiochemistry in Nucleophilic Substitution Reactions : 6-Methylquinolin-8-amine is involved in the study of regiochemistry in nucleophilic substitution reactions. Choi and Chi (2004) have explored the transformation of various alkylamines with 6-bromo-2-methylquinoline-5,8-diones, demonstrating the process of nucleophilic amination and its unusual regioselectivity (Choi & Chi, 2004).
- Synthesis of 7-Alkylamino-2-methylquinoline-5,8-diones : In another study by Choi et al. (2002), the synthesis of novel 7-alkylamino-2-methylquinoline-5,8-diones from 2,5-dimethoxyaniline has been achieved, highlighting the potential of 6-methylquinolin-8-amine in the creation of various chemical compounds (Choi et al., 2002).
Biological and Medicinal Applications
- Inhibition of Type A Monoamine Oxidase : Methylquinolines, including 6-Methylquinolin-8-amine, have been identified as inhibitors of type A monoamine oxidase (MAO), which is significant in neurochemical research. Naoi and Nagatsu (1988) found that 6-Methylquinolin-8-amine is a potent inhibitor of MAO-A, highlighting its potential for study in neurodegenerative diseases and psychiatric disorders (Naoi & Nagatsu, 1988).
- Antimicrobial Activity : Kumar et al. (2011) synthesized secondary and tertiary amines containing 2-chloro-6-methylquinoline moiety, demonstrating significant antifungal and antibacterial activities. This suggests a potential application of 6-Methylquinolin-8-amine in developing new antimicrobial agents (Kumar et al., 2011).
Sensing and Analytical Applications
- Fluorescence Sensing Properties : Hazra et al. (2018) studied two positional isomers of quinoline, including derivatives of 6-Methylquinolin-8-amine, for their fluorescence sensing properties. This research indicates the potential of 6-Methylquinolin-8-amine in the development of new fluorescence sensors (Hazra et al., 2018).
- Quantitation of Amine Group Containing Metabolites : In the field of analytical chemistry, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate has been used for the derivatization of primary and secondary amines, including 6-Methylquinolin-8-amine. This method, described by Boughton et al. (2011), is significant for fractionating and quantifying complex mixtures of amine derivatives using liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) (Boughton et al., 2011).
Chemical Structure and Properties Analysis
- Crystal Structure Analysis : Somvanshi et al. (2008) conducted a study on the synthesis and crystal structure analysis of 2,4-dichloro-6-methylquinoline. This work contributes to the understanding of the 3-dimensional structure and potential anticancer activity of derivatives of 6-Methylquinolin-8-amine (Somvanshi et al., 2008).
Propriétés
IUPAC Name |
6-methylquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKYERLVLCYWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)N)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6071532 | |
| Record name | 8-Quinolinamine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6071532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylquinolin-8-amine | |
CAS RN |
68420-93-9 | |
| Record name | 6-Methyl-8-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68420-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolinamine, 6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068420939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Quinolinamine, 6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Quinolinamine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6071532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylquinolin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

